3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile is a chemical compound with the molecular formula C15H21NO6 and a molecular weight of 311.33 g/mol It is characterized by the presence of two hydroxyethoxy groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile typically involves the reaction of 3,4-dihydroxybenzonitrile with 2-(2-chloroethoxy)ethanol under specific conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 3,4-dihydroxybenzonitrile react with the chloroethoxy groups to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyethoxy groups can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile depends on its interaction with molecular targets. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in interactions with enzymes or receptors, modulating their function. The exact pathways involved may vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-(2-hydroxyethoxy)ethoxy)-4-cyanobenzene: Similar structure with slight variations in the position of functional groups.
3,4-Dihydroxybenzonitrile: Precursor in the synthesis of 3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile.
2-(2-Chloroethoxy)ethanol: Reactant used in the synthesis process.
Uniqueness
This compound is unique due to the presence of multiple hydroxyethoxy groups, which enhance its solubility and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
601491-67-2 |
---|---|
Molecular Formula |
C15H21NO6 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
3,4-bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile |
InChI |
InChI=1S/C15H21NO6/c16-12-13-1-2-14(21-9-7-19-5-3-17)15(11-13)22-10-8-20-6-4-18/h1-2,11,17-18H,3-10H2 |
InChI Key |
XZHFIMVDRPXMIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OCCOCCO)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.